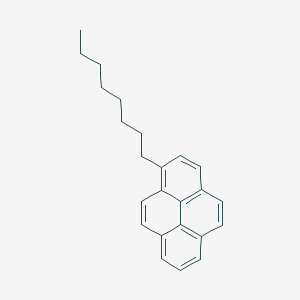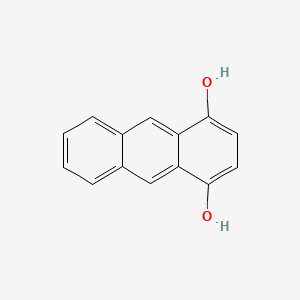
1,4-Anthracenediol
Vue d'ensemble
Description
1,4-Anthracenediol is an organic compound that belongs to the family of anthracene derivatives. It is a colorless crystalline solid that is widely used in scientific research due to its unique properties. This compound has been studied extensively for its potential application in various fields including biochemistry, material science, and organic chemistry.
Applications De Recherche Scientifique
Photophysical and Photochemical Properties
- Anthracene derivatives, including 1,4-Anthracenediol, demonstrate significant versatility in photophysical and photochemical properties. These properties enable their use in various systems such as energy migration probes in polymers, triplet sensitizers, molecular fluorosensors, and electron acceptor or donor chromophores in artificial photosynthesis. They are also utilized in photochromic substrates for 3D memory materials due to their ability to photodimerize under UV irradiation (Bouas-laurent et al., 2000).
Application in Sensing Technologies
- 1,4-Anthracenediol derivatives have been explored for their potential in sensing applications. For instance, certain derivatives have shown effectiveness in fluorescence quenching in the presence of vapors of nitroaromatic compounds, suggesting their potential application in sensing explosives (Zyryanov et al., 2008).
Molecular Architectures and Assemblies
- The structural characteristics of anthracene make it a valuable component in constructing molecular architectures and assemblies. These structures, incorporating multiple anthracene units, exhibit desirable chemical behaviors and properties, potentially useful in various applications (Yoshizawa & Klosterman, 2014).
Supramolecular Polymer Applications
- Anthraquinone-modified β-cyclodextrin supramolecular polymers, incorporating anthracenediol, have been developed for intelligent fluorescent material applications. These materials are significant in information encryption and anti-counterfeiting, showcasing the adaptability of 1,4-Anthracenediol in advanced material sciences (Chen et al., 2020).
Exploration in Semiconductor and Optoelectronic Devices
- Research into anthracene derivatives, like 1,4-Anthracenediol, has extended to their use in semiconductors and optoelectronic devices. For example, certain anthracene derivatives have shown potential in simultaneously improving light emission and field-effect performance (Liu et al., 2019).
Propriétés
IUPAC Name |
anthracene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYYLCHYRULSFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC=C(C3=CC2=C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505022 | |
| Record name | Anthracene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anthracene-1,4-diol | |
CAS RN |
7218-35-1 | |
| Record name | Anthracene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

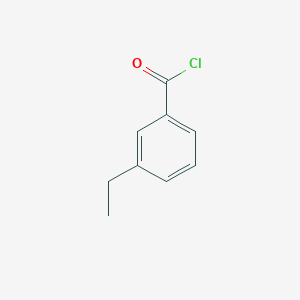
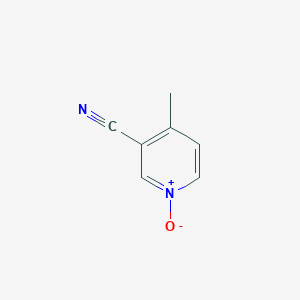
![5,6-Dihydroindeno[2,1-b]indole](/img/structure/B3056462.png)

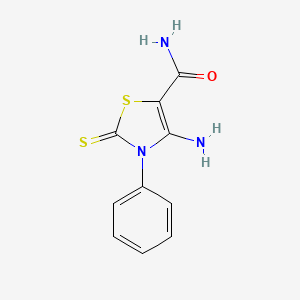
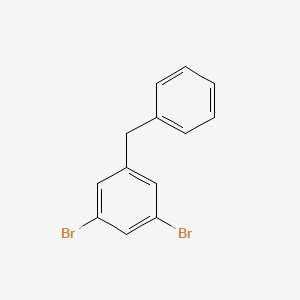
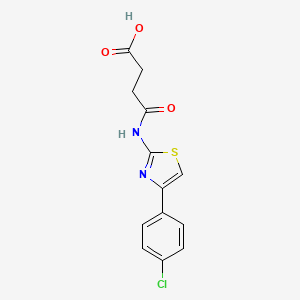

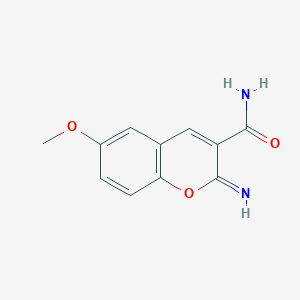
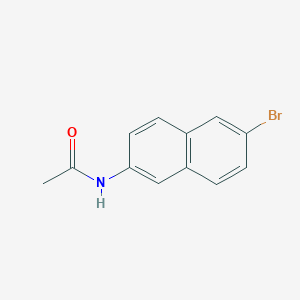
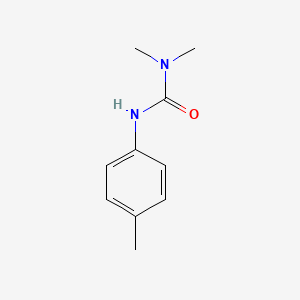
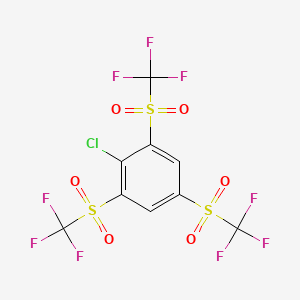
![(2Z)-4-[(2,5-dimethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B3056474.png)
